molecular formula C5H11ClFN B2379532 3-(Fluoromethyl)cyclobutan-1-amine hydrochloride CAS No. 2137697-07-3

3-(Fluoromethyl)cyclobutan-1-amine hydrochloride

Cat. No. B2379532
CAS RN: 2137697-07-3
M. Wt: 139.6
InChI Key: JKAJXTLZYZNHQJ-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)cyclobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 2137697-07-3 . It has a molecular weight of 139.6 . The compound is typically stored at a temperature of 4 degrees Celsius . It appears as a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(fluoromethyl)cyclobutan-1-amine hydrochloride . The InChI code for this compound is 1S/C5H10FN.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-3,7H2;1H .


Physical And Chemical Properties Analysis

3-(Fluoromethyl)cyclobutan-1-amine hydrochloride is a powder . It has a molecular weight of 139.6 . The compound is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Applications

  • Tetrahydropyranyl Amines Synthesis : A study by Perrotta et al. (2015) reported the first [4 + 2]-annulation between aminocyclobutanes and aldehydes to access tetrahydropyranyl amines. This method yielded tetrahydropyrans using phthalimido cyclobutane dicarboxylates and aromatic aldehydes, demonstrating a novel application of aminocyclobutanes in synthesizing complex structures (Perrotta et al., 2015).

  • Synthesis of Nucleoside Analogues : Flores et al. (2011) explored the photochemical [2 + 2] cycloaddition of chiral 3-chloro and 3-fluoro-5-hydroxymethyl-2(5H)-furanone. This led to the development of purine cyclobutane and cyclobutene-fused nucleosides containing a halogen atom, providing new pathways for synthesizing nucleoside analogues (Flores et al., 2011).

  • Positron Emission Tomography (PET) Ligands for Tumor Detection : Martarello et al. (2002) synthesized syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), analogues of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC). These compounds were evaluated as PET ligands for tumor detection, demonstrating their potential in medical imaging and cancer research (Martarello et al., 2002).

Synthetic Methodologies and Reactions

  • Hydroamination of Strained Alkenes : Feng et al. (2019) developed a method for the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes. This method highlights the reactivity of strained alkenes in hydroamination reactions, contributing to the synthesis of biologically active compounds (Feng et al., 2019).

  • Synthesis of 2,4-Methanoproline Analogues : Rammeloo et al. (2002) described a new synthetic approach towards 3-(chloromethyl)cyclobutanone, which was used in synthesizing 2,4-methanoproline analogues. This approach underlines the versatility of cyclobutane derivatives in synthesizing complex organic compounds (Rammeloo et al., 2002).

  • Synthesis of 3-Amino-5-fluoroalkylfurans : Plaçais et al. (2021) developed a method to synthesize 3-amino-5-fluoroalkylfurans by cyclization of fluorovinamides. This method demonstrates the potential of using cyclobutane derivatives in the synthesis of furan compounds (Plaçais et al., 2021).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and the pictograms GHS05, GHS07 .

properties

IUPAC Name

3-(fluoromethyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-3-4-1-5(7)2-4;/h4-5H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAJXTLZYZNHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Fluoromethyl)cyclobutan-1-amine hydrochloride

CAS RN

2137697-07-3
Record name 3-(fluoromethyl)cyclobutan-1-amine hydrochloride
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